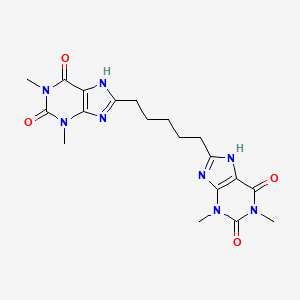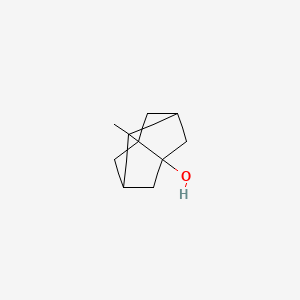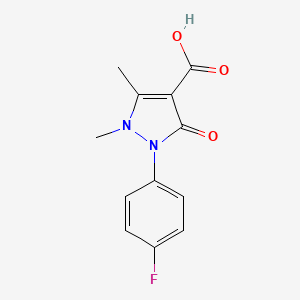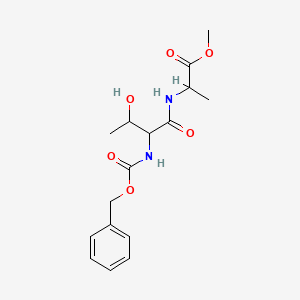
2,3-Dibromopropyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromopropyl butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of two bromine atoms attached to a propyl group, which is further esterified with butanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromopropyl butanoate typically involves the esterification of 2,3-dibromopropanol with butanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process. The general reaction can be represented as follows:
2,3-Dibromopropanol+Butanoic AcidH2SO42,3-Dibromopropyl Butanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromopropyl butanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to form 2,3-dibromopropanol or further to propanol.
Oxidation: Oxidizing agents can convert the ester group to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Nucleophilic Substitution: Products like 2,3-dihydroxypropyl butanoate or 2,3-diaminopropyl butanoate.
Reduction: Products like 2,3-dibromopropanol or propanol.
Oxidation: Products like 2,3-dibromopropanoic acid.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromopropyl butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Dibromopropyl butanoate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the formation of new bonds with nucleophiles. The ester group can undergo hydrolysis or other transformations under appropriate conditions, leading to various products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dibromopropanol: Similar structure but lacks the ester group.
2,3-Dibromopropanoic Acid: Similar structure but contains a carboxylic acid group instead of an ester.
2,3-Dibromopropyl Acetate: Similar structure but esterified with acetic acid instead of butanoic acid.
Uniqueness
2,3-Dibromopropyl butanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ester functionality is required.
Eigenschaften
CAS-Nummer |
6308-05-0 |
|---|---|
Molekularformel |
C7H12Br2O2 |
Molekulargewicht |
287.98 g/mol |
IUPAC-Name |
2,3-dibromopropyl butanoate |
InChI |
InChI=1S/C7H12Br2O2/c1-2-3-7(10)11-5-6(9)4-8/h6H,2-5H2,1H3 |
InChI-Schlüssel |
QBSSONRXVOSUDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)



![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
